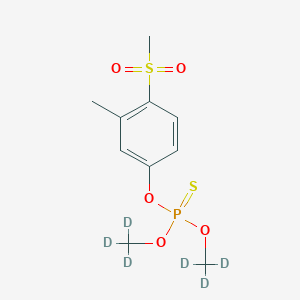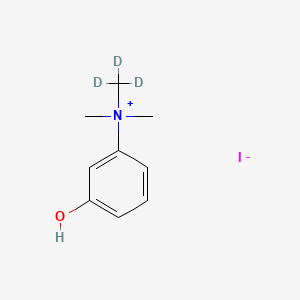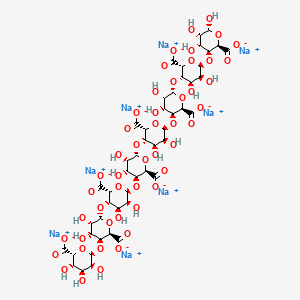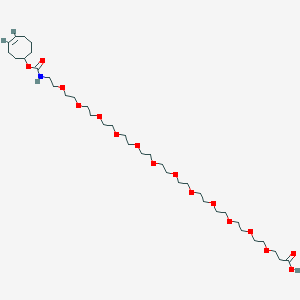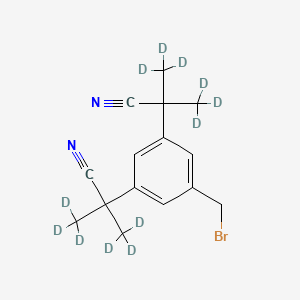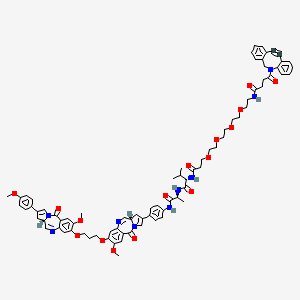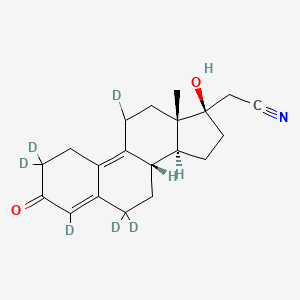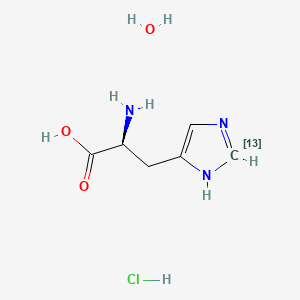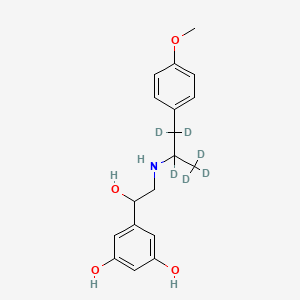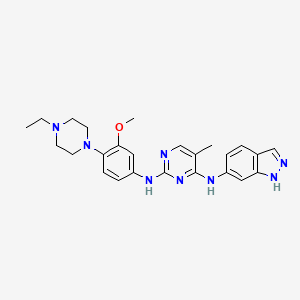
Pdgfr-IN-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pdgfr-IN-1 is an orally active inhibitor of platelet-derived growth factor receptors, specifically targeting PDGFRα and PDGFRβ. It exhibits strong anti-tumor effects and low toxicity, making it a valuable compound in the study of osteosarcoma and other cancers .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Pdgfr-IN-1 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail.
Industrial Production Methods: Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This would include the use of advanced chemical reactors and purification techniques to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Pdgfr-IN-1 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction occurs efficiently.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce oxidized derivatives of this compound, while reduction may yield reduced forms of the compound.
Applications De Recherche Scientifique
Pdgfr-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the inhibition of platelet-derived growth factor receptors and their role in various chemical processes.
Biology: Employed in research to understand the biological pathways involving PDGFRα and PDGFRβ, particularly in cell proliferation and migration.
Medicine: Investigated for its potential therapeutic effects in treating cancers such as osteosarcoma, gliomas, and other tumors driven by PDGFR mutations
Industry: Utilized in the development of new drugs targeting PDGFR-related pathways, contributing to the advancement of pharmaceutical research and development.
Mécanisme D'action
Pdgfr-IN-1 exerts its effects by binding to the extracellular domain of PDGFRα and PDGFRβ, preventing the dimerization and autophosphorylation of these receptors. This inhibition blocks the downstream signaling pathways that promote cell proliferation, migration, and survival. The molecular targets include various tyrosine kinases and signaling molecules involved in these pathways .
Comparaison Avec Des Composés Similaires
Imatinib: A well-known PDGFR inhibitor used in the treatment of chronic myeloid leukemia and gastrointestinal stromal tumors.
Sunitinib: Another PDGFR inhibitor used to treat renal cell carcinoma and imatinib-resistant gastrointestinal stromal tumors.
Sorafenib: Targets multiple kinases, including PDGFR, and is used in the treatment of liver, kidney, and thyroid cancers.
Uniqueness of Pdgfr-IN-1: this compound is unique due to its high specificity for PDGFRα and PDGFRβ, coupled with its strong anti-tumor effects and low toxicity. This makes it a promising candidate for further research and development in cancer therapy .
Propriétés
Formule moléculaire |
C25H30N8O |
|---|---|
Poids moléculaire |
458.6 g/mol |
Nom IUPAC |
2-N-[4-(4-ethylpiperazin-1-yl)-3-methoxyphenyl]-4-N-(1H-indazol-6-yl)-5-methylpyrimidine-2,4-diamine |
InChI |
InChI=1S/C25H30N8O/c1-4-32-9-11-33(12-10-32)22-8-7-20(14-23(22)34-3)29-25-26-15-17(2)24(30-25)28-19-6-5-18-16-27-31-21(18)13-19/h5-8,13-16H,4,9-12H2,1-3H3,(H,27,31)(H2,26,28,29,30) |
Clé InChI |
PQIKUMYNSRASMV-UHFFFAOYSA-N |
SMILES canonique |
CCN1CCN(CC1)C2=C(C=C(C=C2)NC3=NC=C(C(=N3)NC4=CC5=C(C=C4)C=NN5)C)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





